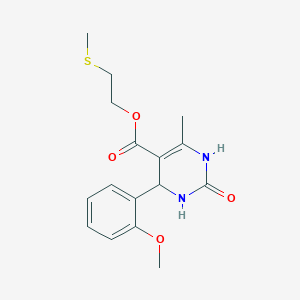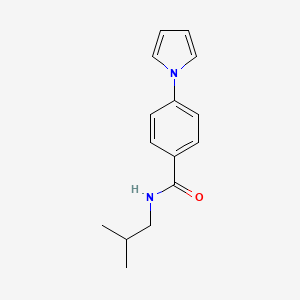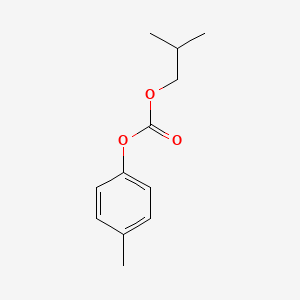![molecular formula C19H23BrN4O2 B5103587 N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5103587.png)
N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline, also known as BPEMP, is a chemical compound that has been synthesized and studied for its potential use in scientific research. BPEMP is a member of the nitroaniline family of compounds and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline involves its inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell growth, differentiation, and survival. N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline binds to the ATP-binding site of CK2 and inhibits its activity, which leads to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been found to have a range of biochemical and physiological effects. In addition to its inhibition of CK2, N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has also been found to inhibit other protein kinases, including PIM1 and PIM2. These kinases are involved in cell growth and survival and are often overexpressed in cancer cells. N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has also been found to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline in lab experiments is its high potency and specificity for CK2 inhibition. N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been found to be a highly selective inhibitor of CK2, with little to no activity against other kinases. This makes it a valuable tool for studying the role of CK2 in cellular processes and for developing new cancer treatments. However, one of the limitations of using N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline in lab experiments is its potential toxicity. N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline. One area of research is the development of new cancer treatments based on N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline and other CK2 inhibitors. Another area of research is the study of N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline's effects on the central nervous system, including its potential use as a treatment for neurodegenerative diseases. Finally, there is a need for further research on the toxicity of N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline and its potential side effects, in order to better understand its safety profile and potential limitations in lab experiments.
Méthodes De Synthèse
N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline can be synthesized using a multi-step process that involves the reaction of 4-bromoacetophenone with 4-methylpiperazine to form N-(4-bromophenethyl)-4-methylpiperazine. This intermediate compound is then reacted with nitroaniline to form N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline. The synthesis method for N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been well-established in the scientific literature, and the compound can be produced with high purity and yield.
Applications De Recherche Scientifique
N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment. N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been found to be a potent inhibitor of the protein kinase CK2, which is known to play a role in cancer cell growth and survival. In addition to its potential use in cancer treatment, N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has also been studied for its effects on the central nervous system, including its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-14(15-3-5-16(20)6-4-15)21-18-13-17(7-8-19(18)24(25)26)23-11-9-22(2)10-12-23/h3-8,13-14,21H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSSEBUKKLNBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC2=C(C=CC(=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-bis(4-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5103512.png)
![methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B5103540.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5103551.png)
![4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5103556.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5103567.png)
![6-amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5103568.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103573.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5103577.png)

![1-(4-bromo-3-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5103601.png)